molecular formula C21H42N7O15P B1211002 Dihydrostreptomycin 6-phosphate CAS No. 33014-54-9

Dihydrostreptomycin 6-phosphate

Cat. No. B1211002
CAS RN: 33014-54-9
M. Wt: 663.6 g/mol
InChI Key: DCRWHJGCOKPJBN-TWBNDLJKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrostreptomycin 6-phosphate is the 6-O-phospho derivative of dihydrostreptomycin. It derives from a dihydrostreptomycin. It is a conjugate base of a dihydrostreptomycin 6-phosphate(1+).

Scientific Research Applications

Biosynthesis and Metabolic Pathways

  • Dihydrostreptomycin 6-phosphate is primarily involved in the biosynthesis of streptomycin, a significant antibiotic. Research has shown that dihydrostreptomycin is likely the primary product in streptomycin biosynthesis, with enzymatic transfer playing a crucial role in its formation (Kniep & Grisebach, 1976). Additional studies corroborate this role, highlighting the importance of specific enzymatic processes in converting dihydrostreptomycin 6-phosphate into streptomycin (Kniep & Grisebach, 1980).

Enzymatic Phosphorylation and Oxidation

  • The phosphorylation and oxidation processes of dihydrostreptomycin 6-phosphate are key aspects of its involvement in streptomycin biosynthesis. Studies have identified specific kinase enzymes in Streptomyces griseus that phosphorylate dihydrostreptomycin, forming various phosphorylated derivatives (Walker & Škorvaga, 1973). Oxidation of dihydrostreptomycin 6-phosphate to streptomycin 6-phosphate represents a critical step in the biosynthesis of streptomycin (Maier & Grisebach, 1979).

Interaction with Bacterial Mechanosensitive Channels

  • Dihydrostreptomycin demonstrates a novel mode of action by interacting with the mechanosensitive channel of large conductance (MscL) in bacteria. This interaction increases MscL activity, suggesting a possible mechanism for the antibiotic's entry into bacterial cells (Iscla et al., 2014). Further research indicates that dihydrostreptomycin directly binds to MscL, modifying its conformation and allowing substances to pass through the bacterial cell membrane (Wray et al., 2016).

Enzymatic Phosphatase Activity

  • The enzymatic activity of dihydrostreptomycin 6-phosphate also involves phosphatase enzymes, which are essential in the biosynthesis of streptomycin. These enzymes catalyze the dephosphorylation process, contributing to the formation of the final antibiotic product (Walker, 1975).

properties

CAS RN

33014-54-9

Product Name

Dihydrostreptomycin 6-phosphate

Molecular Formula

C21H42N7O15P

Molecular Weight

663.6 g/mol

IUPAC Name

[(1S,2R,3S,4S,5R,6S)-2,4-bis(diaminomethylideneamino)-5-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-3,6-dihydroxycyclohexyl] dihydrogen phosphate

InChI

InChI=1S/C21H42N7O15P/c1-5-21(35,4-30)16(42-17-9(26-2)12(33)10(31)6(3-29)40-17)18(39-5)41-14-7(27-19(22)23)11(32)8(28-20(24)25)15(13(14)34)43-44(36,37)38/h5-18,26,29-35H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)(H2,36,37,38)/t5-,6-,7-,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,21+/m0/s1

InChI Key

DCRWHJGCOKPJBN-TWBNDLJKSA-N

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O

SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)OP(=O)(O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O

synonyms

dihydrostreptomycin 6-phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydrostreptomycin 6-phosphate
Reactant of Route 2
Dihydrostreptomycin 6-phosphate
Reactant of Route 3
Dihydrostreptomycin 6-phosphate
Reactant of Route 4
Dihydrostreptomycin 6-phosphate
Reactant of Route 5
Dihydrostreptomycin 6-phosphate
Reactant of Route 6
Dihydrostreptomycin 6-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.